molecular formula C18H13N3O3S2 B2526521 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-93-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2526521
CAS No.: 896362-93-9
M. Wt: 383.44
InChI Key: SAWGLJHLJGNECP-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a cyanophenyl group, and a methylsulfonylbenzamide moiety. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyanophenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methylsulfonylbenzamide moiety through an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can engage in π-π stacking interactions and hydrogen bonding, while the methylsulfonylbenzamide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can be compared with other compounds that have similar structural features, such as:

  • N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)aniline
  • N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)phenylacetamide

These compounds share the thiazole and cyanophenyl groups but differ in the nature of the substituents attached to the benzene ring. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-26(23,24)16-5-3-2-4-14(16)17(22)21-18-20-15(11-25-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWGLJHLJGNECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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